Chemical structure and properties of 2-Bromo-4-(2-thienyl)thiazole
Chemical structure and properties of 2-Bromo-4-(2-thienyl)thiazole
An In-depth Technical Guide to 2-Bromo-4-(2-thienyl)thiazole: Structure, Properties, Synthesis, and Applications
Introduction
2-Bromo-4-(2-thienyl)thiazole is a heterocyclic compound of significant interest in the fields of medicinal chemistry and material science. Its structure, which incorporates a brominated thiazole ring linked to a thiophene moiety, presents a unique combination of chemical functionalities. The thiazole ring is a well-known pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities.[1][2] Similarly, the thiophene ring is a prevalent structural motif in many pharmaceuticals and organic electronic materials.[3] The presence of a bromine atom at the C2 position of the thiazole ring serves as a crucial synthetic handle, allowing for further molecular elaboration through various cross-coupling reactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, proposed synthesis, reactivity, and potential applications of 2-Bromo-4-(2-thienyl)thiazole, offering a technical resource for researchers and developers in the chemical and pharmaceutical sciences.
Part 1: Physicochemical and Structural Characterization
A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in research and development. This section details the structural identifiers and physicochemical characteristics of 2-Bromo-4-(2-thienyl)thiazole.
Chemical Identity and Properties
The key identifiers and properties of 2-Bromo-4-(2-thienyl)thiazole are summarized in the table below. These data are essential for substance registration, safety assessment, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 1125409-90-6 | [4] |
| Molecular Formula | C₇H₄BrNS₂ | [4] |
| Molecular Weight | 246.15 g/mol | [4] |
| Synonym | 2-bromo-4-(2-thienyl)-1,3-thiazole | [4] |
| Purity | Typically ≥95% | [4] |
| InChI | 1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H | [4] |
| InChIKey | XRXGEQOSIYEEKD-UHFFFAOYSA-N | [4] |
Predicted Spectroscopic Properties
While specific experimental spectra for this exact compound are not widely published, its structure allows for the prediction of characteristic signals based on established principles of spectroscopy and data from analogous compounds.[5][6]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the thiazole and thiophene rings. The single proton on the thiazole ring (at the C5 position) would likely appear as a singlet in the aromatic region (δ 7.0-8.0 ppm). The three protons of the thiophene ring would exhibit a characteristic coupling pattern, typically an AMX system, with chemical shifts also in the aromatic region (δ 7.0-7.8 ppm). The aromatic behavior of the thiazole ring protons typically results in chemical shifts between 7.27 and 8.77 ppm.[7][8]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals corresponding to each carbon atom in the molecule. The carbon atom bonded to bromine (C2 of the thiazole) would be significantly influenced by the halogen's electronegativity and would likely appear in the range of δ 140-150 ppm. Other carbons of the thiazole and thiophene rings would resonate in the typical aromatic region for heterocyclic compounds (δ 110-150 ppm).[5]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is the signature of a molecule containing one bromine atom. The nominal mass would be observed at m/z 245 and 247.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the rings (~1600-1450 cm⁻¹), and C-S stretching vibrations.
Part 2: Synthesis and Reactivity
The synthesis of substituted thiazoles is a well-established area of organic chemistry. The Hantzsch thiazole synthesis and its modifications remain a primary method for constructing the thiazole core.[9]
Proposed Synthetic Strategy
A logical and robust pathway to synthesize 2-Bromo-4-(2-thienyl)thiazole involves a multi-step sequence starting from the readily available 2-acetylthiophene. The chosen strategy is the Hantzsch synthesis of a 2-aminothiazole intermediate, followed by a Sandmeyer-type reaction to install the bromine atom at the C2 position. This approach is highly reliable and allows for controlled introduction of the required functionalities.
Caption: Proposed synthetic workflow for 2-Bromo-4-(2-thienyl)thiazole.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology based on standard organic chemistry transformations. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethanone
-
Dissolve 2-acetylthiophene (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add bromine (1.0 eq) dropwise while maintaining the temperature below 10 °C. A solution of HBr in acetic acid can be used as a catalyst.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can be purified by recrystallization or chromatography.
Step 2: Hantzsch Synthesis of 2-Amino-4-(2-thienyl)thiazole
-
Dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After cooling, the hydrobromide salt of the product often precipitates. The solid can be collected by filtration.
-
To obtain the free base, neutralize the salt with a base like ammonium hydroxide or sodium carbonate solution.
-
The resulting solid product is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Step 3: Sandmeyer Reaction to 2-Bromo-4-(2-thienyl)thiazole
-
Suspend 2-amino-4-(2-thienyl)thiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (release of N₂) should be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Bromo-4-(2-thienyl)thiazole.
Chemical Reactivity
The reactivity of 2-Bromo-4-(2-thienyl)thiazole is dominated by the C-Br bond at the electron-deficient C2 position of the thiazole ring. This makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[10][11] This versatility allows for the introduction of a wide range of substituents (aryl, alkyl, alkynyl groups), making it a valuable building block for creating libraries of complex molecules. The thiazole and thiophene rings themselves can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the thiazole ring and the deactivating effect of the bromine atom can make these reactions challenging.
Part 3: Applications and Biological Relevance
The structural motifs within 2-Bromo-4-(2-thienyl)thiazole are associated with a broad spectrum of applications, from drug development to materials science.
Caption: Potential applications derived from the 2-Bromo-4-(2-thienyl)thiazole core.
Role in Drug Discovery and Medicinal Chemistry
Thiazole derivatives are a cornerstone of modern medicinal chemistry.[2] The title compound is a precursor for molecules with potential therapeutic value.
-
Anticancer Activity: Many thiazole-containing hybrids have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Bromo-phenyl-thiazole derivatives have shown promise as inhibitors of cancer-related enzymes.[12][13]
-
Antimicrobial Agents: The thiazole nucleus is present in numerous compounds with potent antibacterial and antifungal properties.[1][14] The ability to functionalize the 2-position of 2-Bromo-4-(2-thienyl)thiazole allows for the systematic exploration of structure-activity relationships (SAR) to develop new antimicrobial leads.
-
Antitubercular Agents: Recent studies have focused on pyrazole-thiazole hybrids as potential agents against Mycobacterium tuberculosis, with some derivatives showing significant inhibitory effects.[15]
Potential in Material Science
Thiophene-based oligomers and polymers are extensively studied for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of a thiazole unit can modulate the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials. The synthetic accessibility of 2-Bromo-4-(2-thienyl)thiazole makes it an attractive monomer for the synthesis of novel conjugated polymers.[3]
Part 4: Safety and Handling
As a laboratory chemical, 2-Bromo-4-(2-thienyl)thiazole must be handled with appropriate caution.
-
Hazard Identification: It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[16]
-
Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[16]
Conclusion
2-Bromo-4-(2-thienyl)thiazole is a highly versatile heterocyclic building block with considerable potential for innovation in both drug discovery and material science. Its well-defined structure, coupled with the reactive bromine handle, provides a robust platform for the synthesis of complex molecular architectures. The established biological significance of the thiazole and thiophene scaffolds suggests that derivatives of this compound are promising candidates for the development of new therapeutic agents. Furthermore, its potential as a monomer for conjugated materials opens avenues for its use in advanced organic electronics. This guide has outlined its core properties, a logical synthetic pathway, and its key application areas, providing a solid foundation for researchers to explore its full potential.
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